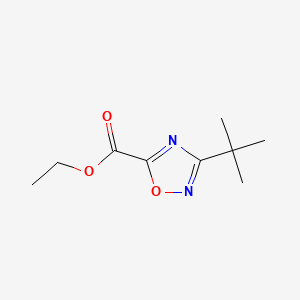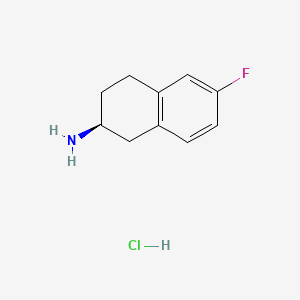
Metolachlor mercapturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metolachlor mercapturate is a metabolite of metolachlor, a widely used preemergence herbicide. Metolachlor is commonly applied to control annual grasses and small-seeded broadleaf weeds in crops such as soybeans, corn, and other agricultural products. This compound is formed in the body as a result of the biotransformation of metolachlor, making it a significant marker for exposure to this herbicide .
Mechanism of Action
Target of Action
Metolachlor mercapturate, a metabolite of the herbicide Metolachlor, primarily targets the formation of very long chain fatty acids in plants . This action inhibits seedling shoot growth, which is crucial for the survival and development of weeds .
Mode of Action
This compound interacts with its targets by inhibiting the formation of very long chain fatty acids . This inhibition disrupts the normal growth processes of the plant, particularly the growth of seedling shoots . The compound also acts by inhibition of elongases and of the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of very long chain fatty acids and the gibberellin pathway . The inhibition of these pathways disrupts normal plant growth and development, leading to the death of the plant . In addition, this compound is metabolized in the human body, leading to the formation of different types of metabolites following different metabolic pathways .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is rapidly absorbed and extensively distributed in the body . It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . The major route of excretion is urinary .
Result of Action
The result of this compound’s action is the inhibition of plant growth, particularly the growth of seedling shoots . This leads to the death of the plant, thereby controlling the spread of weeds . In humans, the metabolism of this compound leads to the formation of various metabolites, which are excreted in the urine .
Action Environment
The action of this compound is influenced by various environmental factors. Its effectiveness can be affected by the type of soil, the presence of other chemicals, and the specific characteristics of the target plants . Additionally, the metabolism and excretion of this compound in humans can be influenced by factors such as the individual’s health status and the presence of other substances in the body .
Biochemical Analysis
Biochemical Properties
Metolachlor, the parent compound of metolachlor mercapturate, belongs to the chloroacetamide chemical family and inhibits seedling shoot growth by blocking the formation of very long chain fatty acids . The enzymes involved in this process are yet to be fully identified .
Cellular Effects
Metolachlor has been observed to have effects on various types of cells. For instance, even at very low concentrations, metolachlor could cause the cell wall to separate from the cell membrane of rice . At higher concentrations, the entire cell can be damaged .
Molecular Mechanism
The molecular mechanism of metolachlor, and by extension this compound, involves the inhibition of the formation of very long chain fatty acids . This inhibition disrupts normal seedling shoot growth .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound, as a metabolite of metolachlor, has been observed to degrade over time . The degradation efficiency of metolachlor was found to be accelerated by 98% in microbial fuel cell experiments .
Metabolic Pathways
Metolachlor is metabolized in a complex, multi-step process that involves several metabolic enzymes . The metabolic pathway for S-metolachlor in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert, but the initial O-demethylation reaction confers resistance .
Transport and Distribution
Metolachlor, the parent compound, is known to be transported along the cytoskeleton to its ultimate destination in the cell .
Subcellular Localization
The parent compound metolachlor is known to be localized in specific cellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: Metolachlor mercapturate can be synthesized by reacting metolachlor with N-acetylcysteine. The reaction typically involves dissolving metolachlor and N-acetylcysteine in pyridine and incubating the mixture at room temperature for 24 hours. The resulting product is then purified using solid-phase extraction techniques .
Industrial Production Methods: The use of solid-phase extraction and high-performance liquid chromatography (HPLC) is common for purification and analysis .
Chemical Reactions Analysis
Types of Reactions: Metolachlor mercapturate primarily undergoes hydrolytic and reductive dechlorination reactions. These reactions are facilitated by microbial degradation in the environment, particularly in soil and water .
Common Reagents and Conditions:
Hydrolytic Reactions: Water and microbial enzymes are the primary agents.
Reductive Dechlorination: Reducing agents and microbial activity play a crucial role.
Major Products Formed: The major products formed from the degradation of this compound include various hydrolyzed and dechlorinated metabolites .
Scientific Research Applications
Metolachlor mercapturate is extensively studied for its role as a biomarker in environmental and occupational health research. It is used to monitor exposure to metolachlor among agricultural workers and in environmental studies to assess the presence and impact of herbicide residues in soil and water . Additionally, its degradation pathways are studied to develop bioremediation strategies for contaminated environments .
Comparison with Similar Compounds
Alachlor Mercapturate: A metabolite of alachlor, another chloroacetanilide herbicide.
Acetochlor Mercapturate: A metabolite of acetochlor, used similarly to metolachlor.
Comparison: Metolachlor mercapturate is unique in its specific formation from metolachlor and its distinct degradation products. While alachlor and acetochlor mercapturates share similar metabolic pathways, the specific environmental and biological impacts of this compound are unique due to its distinct chemical structure and reactivity .
Properties
IUPAC Name |
(2R)-2-acetamido-3-[2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-6-16-9-7-8-13(2)19(16)22(14(3)10-27-5)18(24)12-28-11-17(20(25)26)21-15(4)23/h7-9,14,17H,6,10-12H2,1-5H3,(H,21,23)(H,25,26)/t14?,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFXMEPCHCUHDE-JRZJBTRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSCC(C(=O)O)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSC[C@@H](C(=O)O)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine](/img/structure/B574144.png)
![8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI)](/img/structure/B574145.png)






